
VBY-825
Descripción general
Descripción
VBY-825 es un nuevo inhibidor reversible de múltiples catepsinas de cisteína, incluidas las catepsinas B, L, S, V, F y K . Las catepsinas son proteasas que desempeñan un papel crucial en varios procesos fisiológicos y patológicos, incluida la degradación de proteínas, la presentación de antígenos y la apoptosis . This compound ha demostrado una alta potencia contra estas catepsinas, convirtiéndolo en una herramienta valiosa para la investigación científica y las posibles aplicaciones terapéuticas .
Métodos De Preparación
La síntesis de VBY-825 implica varios pasos, incluida la formación de intermedios clave y las reacciones de acoplamiento finales . Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y configuraciones específicas de temperatura y presión para lograr altos rendimientos y pureza .
Los métodos de producción industrial para this compound están diseñados para escalar el proceso de síntesis manteniendo la calidad y la consistencia del compuesto . Esto implica optimizar las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
VBY-825 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Por ejemplo, las reacciones de oxidación de this compound pueden conducir a la formación de derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto . Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, lo que podría alterar su actividad inhibitoria y selectividad .
Aplicaciones Científicas De Investigación
Efficacy in Tumor Models
VBY-825 has been evaluated in preclinical models for its anti-tumor efficacy:
- Pancreatic Islet Cancer : In a study, this compound significantly reduced tumor burden and number in a pancreatic islet cancer model. The compound was shown to inhibit the activity of multiple cathepsins, which are associated with tumor progression and metastasis .
- Breast Cancer-Induced Bone Pain : Another study demonstrated that this compound attenuated cancer-induced bone remodeling and pain in models where breast cancer cells were injected. The treatment resulted in reduced osteoclast numbers and lower levels of TRAP5b, indicating less bone resorption .
Gout and Crystal-Induced Inflammation
This compound has shown promise in reducing inflammation associated with gout:
- In a preclinical model, this compound significantly decreased inflammation induced by monosodium urate (MSU) crystals, highlighting its potential as an anti-inflammatory agent . The compound inhibited both NLRP3 inflammasome-dependent and independent pathways of inflammation.
Bone Destruction in Multiple Myeloma
Research indicates that this compound can inhibit bone destruction in models of multiple myeloma. It was found to reduce osteoclast activity and subsequent bone loss in a syngeneic 5TGM1 multiple myeloma mouse model .
Pharmacokinetics and Safety Profile
This compound demonstrates favorable pharmacokinetic properties:
- Metabolic Stability : Studies show that this compound maintains significant metabolic stability in human liver microsomes (93% remaining after 60 minutes) and acceptable solubility (223 μM) .
- Side Effects : As a reversible inhibitor, this compound may present fewer long-term side effects compared to irreversible inhibitors, making it a safer option for chronic conditions.
Data Tables
Case Studies
- Pancreatic Islet Cancer : A study demonstrated that treatment with this compound resulted in decreased tumor growth rates compared to control groups, emphasizing its potential as an anti-cancer therapeutic agent.
- Breast Cancer-Induced Bone Pain : In this study, animals treated with this compound showed significant pain relief and reduced bone remodeling compared to those receiving standard care.
- Gout Inflammation : A series of experiments illustrated how this compound effectively mitigated inflammation caused by crystal deposits in joints, suggesting its role as a novel treatment for gout.
Mecanismo De Acción
VBY-825 ejerce sus efectos inhibiendo de forma reversible la actividad de múltiples catepsinas de cisteína . El compuesto se une al sitio activo de las catepsinas, impidiéndoles escindir sus sustratos . Esta inhibición interrumpe varios procesos celulares que dependen de la actividad de la catepsina, como la degradación de proteínas, la presentación de antígenos y la apoptosis .
Los objetivos moleculares de this compound incluyen las catepsinas B, L, S, V, F y K . Al inhibir estas proteasas, this compound puede modular la actividad de varias vías de señalización involucradas en el crecimiento, diferenciación y supervivencia celular . Esto lo convierte en un candidato prometedor para el tratamiento de enfermedades caracterizadas por actividad de proteasa desregulada .
Comparación Con Compuestos Similares
VBY-825 es único en su capacidad para inhibir múltiples catepsinas de cisteína con alta potencia y selectividad . Compuestos similares incluyen otros inhibidores de catepsinas, como E-64, CA-074 y K11777 . Estos inhibidores también se dirigen a las catepsinas de cisteína, pero pueden diferir en su selectividad, potencia y mecanismo de acción .
Por ejemplo, E-64 es un potente inhibidor de las catepsinas B y L, pero tiene una actividad limitada contra otras catepsinas . CA-074 es un inhibidor selectivo de la catepsina B, mientras que K11777 se dirige a las catepsinas K y S . En comparación con estos inhibidores, this compound ofrece una inhibición más amplia de múltiples catepsinas, lo que lo convierte en una herramienta versátil para la investigación científica y las aplicaciones terapéuticas .
Actividad Biológica
VBY-825 is a reversible inhibitor of cathepsins, a family of cysteine proteases involved in various biological processes, including protein degradation and immune responses. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and autoimmune diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound exhibits high potency against multiple cathepsins, including cathepsins B, L, S, and V. It operates through a fully reversible covalent interaction with the active site cysteine of these enzymes. The compound forms a hemiothioketal linkage, allowing it to bind effectively at the S1, S2, and S3 binding pockets of the target enzymes .
Key Characteristics:
- Chemical Stability : this compound shows good metabolic stability, retaining 93% activity in human liver microsomes after 60 minutes and 82% in human plasma under similar conditions .
- Kinetic Solubility : The compound has a solubility of 223 µM in phosphate-buffered saline (PBS) at pH 7.4 .
In Vitro Studies
In vitro experiments have demonstrated the effectiveness of this compound in inhibiting cathepsin activity. For instance, human umbilical venous endothelial cells (HUVEC) treated with this compound showed significant inhibition of cathepsin B and L activity when analyzed via SDS-PAGE and autoradiography .
In Vivo Studies
A notable study investigated the effects of this compound on bone loss associated with metastatic cancer. Mice injected with breast cancer cells exhibited significant pain behaviors and bone degradation. Treatment with this compound (10 mg/kg, subcutaneously) reduced both spontaneous pain behaviors and bone resorption markers (TRAP5b levels), indicating its potential to mitigate cancer-induced bone loss .
Case Study: Cancer-Induced Bone Loss
In a controlled animal study:
- Objective : Assess the impact of this compound on bone loss due to breast cancer.
- Methodology : Mice were inoculated with breast cancer cells and treated with either this compound or a vehicle control.
- Results :
- Flinching Behavior : Decreased significantly in this compound treated mice compared to controls (p < 0.05).
- Paw Withdrawal Thresholds : Increased in treated animals, indicating reduced pain sensitivity (p < 0.001).
- Bone Integrity : Radiographs showed reduced signs of bone loss in treated groups compared to controls .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other protease inhibitors:
Compound | Target Enzymes | IC50 (µM) | Effect on Bone Loss | Notes |
---|---|---|---|---|
This compound | Cathepsins B, L, S | ~0.2 | Significant reduction | Effective in pain management |
Leupeptin | Cathepsins B, L | ~0.5 | Moderate reduction | Less effective than this compound |
ONO 5334 | Cathepsins B | ~0.3 | Minimal effect | Primarily antiviral activity |
MDL 28170 | Cathepsins B | ~0.4 | Not evaluated | Focused on viral replication |
Antiviral Activity
Recent studies have also explored the antiviral properties of this compound against SARS-CoV-2. Although it was found to lack potent inhibitory activity on the SARS-CoV-2 3C-like protease, it did show some promise in inhibiting viral entry steps when tested alongside other compounds like apilimod .
Propiedades
IUPAC Name |
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXXDKQNAHHON-BJLQDIEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F4N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310340-58-9 | |
Record name | VBY-825 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.